tert-Butyl 2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is a critical aspect of its chemical identity, as it provides an unambiguous description of the molecule’s structure. According to authoritative chemical databases, the IUPAC name for the compound is tert-butyl (2R)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate. This nomenclature reveals several key structural features.
The core of the molecule is a pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom. The designation “4-oxo” indicates the presence of a carbonyl group at the fourth position of the ring, transforming the pyrrolidine into a 4-oxopyrrolidine. At the first position of the ring, the nitrogen atom is substituted with a tert-butyl carboxylate group, a common protecting group in organic synthesis, which is formally a tert-butoxycarbonyl (Boc) moiety. The second position of the ring is substituted with a bromomethyl group, denoted by “2-(bromomethyl),” which consists of a methylene group bearing a bromine atom.
The stereochemical descriptor “(2R)” in the IUPAC name specifies the absolute configuration at the second carbon of the pyrrolidine ring, indicating that the bromomethyl substituent is oriented according to the rectus (R) configuration as defined by the Cahn-Ingold-Prelog priority rules. This is significant because the spatial arrangement of substituents can profoundly affect the compound’s reactivity and interactions in stereoselective synthesis.
The structure can be further interpreted using the Simplified Molecular Input Line Entry System (SMILES) notation, which for this compound is CC(C)(C)OC(=O)N1C@HCBr. This notation encodes the connectivity and stereochemistry of the molecule in a linear string, facilitating computational handling and database searches.
The InChI (International Chemical Identifier) and InChIKey provide additional standardized representations, with the InChI for this compound being InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-7(6-11)4-5-8(12)13/h7H,4-6H2,1-3H3/t7-/m1/s1, and the InChIKey as PBCOFGASVWDIPR-SSDOTTSWSA-N. These identifiers are essential for unambiguous digital communication of chemical structures.
The following table summarizes the key structural identifiers for this compound:
| Descriptor | Value |
|---|---|
| IUPAC Name | tert-butyl (2R)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1C@HCBr |
| InChI | InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-7(6-11)4-5-8(12)13/h7H,4-6H2,1-3H3/t7-/m1/s1 |
| InChIKey | PBCOFGASVWDIPR-SSDOTTSWSA-N |
The molecular structure, as depicted in two and three dimensions, confirms the arrangement of the tert-butyl ester at the nitrogen, the bromomethyl group at the second carbon, and the carbonyl at the fourth position of the pyrrolidine ring. The presence of the tert-butyl carboxylate group is particularly noteworthy, as it imparts steric bulk and influences the compound’s solubility and reactivity, especially in the context of synthetic transformations where deprotection or further functionalization may be required.
Properties
Molecular Formula |
C10H16BrNO3 |
|---|---|
Molecular Weight |
278.14 g/mol |
IUPAC Name |
tert-butyl 2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7H,4-6H2,1-3H3 |
InChI Key |
ITYPMDMWJBXQBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1CBr |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Formation of a Boc-protected 4-oxopyrrolidine intermediate.
- Introduction of the bromomethyl group at the 2-position via halogenation or substitution reactions.
- Purification and isolation of the final compound.
This approach ensures selective functionalization while maintaining the integrity of the Boc protecting group and the ketone functionality.
Stepwise Preparation Details
Synthesis of Boc-Protected 4-Oxopyrrolidine Intermediate
- Starting from a suitable lactone or cyclic precursor, the pyrrolidinone ring is constructed.
- The nitrogen is protected using tert-butoxycarbonyl (Boc) group, typically employing Boc anhydride or related reagents.
- The ketone at the 4-position is introduced or preserved during ring formation.
- Reaction conditions often involve controlled temperatures (-5°C to 30°C) to avoid side reactions.
Introduction of the Bromomethyl Group
- Bromination at the 2-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or via halogen exchange reactions with bromide salts.
- Alternatively, a hydroxymethyl intermediate at the 2-position can be converted to bromomethyl by treatment with reagents like phosphorus tribromide (PBr3) or triphenylphosphine with bromine sources.
- Typical solvents include dichloromethane (DCM), acetonitrile (MeCN), or dimethylformamide (DMF).
- Reaction temperatures range from 0°C to room temperature to control regioselectivity and minimize overbromination.
Purification and Isolation
- The crude product is purified by extraction techniques using aqueous washes (e.g., sodium bicarbonate, brine) and organic solvents (e.g., toluene, ethyl acetate).
- Further purification is achieved by recrystallization or flash chromatography using solvent gradients (e.g., EtOAc-hexanes).
- The final compound is isolated as a solid or oil depending on conditions.
Representative Experimental Data
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc protection of amine | Boc anhydride, pyridine | 0 to 25 | 1-3 hours | >90 | Controlled addition to maintain temp |
| Bromination at 2-position | NBS or PBr3 in DCM or DMF | 0 to 25 | 2-24 hours | 70-85 | Avoid overbromination; monitor by TLC or LCMS |
| Work-up and purification | Aqueous washes, extraction, flash chromatography | Ambient | Variable | - | Use of brine and sodium bicarbonate washes |
Mechanistic Insights and Optimization
- The Boc protecting group is stable under mild bromination conditions, allowing selective functionalization at the 2-position without deprotection.
- Use of mild brominating agents and low temperatures minimizes side reactions such as ring opening or overbromination.
- Solvent choice impacts reaction rate and selectivity; polar aprotic solvents like DMF facilitate nucleophilic substitution steps.
- Addition of acid scavengers (e.g., pyridine) helps maintain reaction pH and improves yield.
- Crystallization seeding and controlled cooling enhance product purity during isolation.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Temperature Range (°C) | Reaction Time | Remarks |
|---|---|---|---|---|
| Boc Protection | Boc anhydride, pyridine | 0 to 25 | 1-3 h | High yield, mild conditions |
| Bromination (Halogenation) | NBS, PBr3, or bromide salts in DCM/DMF | 0 to 25 | 2-24 h | Requires temperature control |
| Purification | Aqueous washes, extraction, chromatography | Ambient | Variable | Critical for product purity |
Research Findings and Literature Support
- Patent literature describes detailed procedures for related N-protected pyrrolidine derivatives, emphasizing controlled temperature and reagent equivalents for optimal yields.
- Experimental reports confirm the stability of the Boc group under bromination and the efficacy of halogenation methods in introducing bromomethyl groups at alpha positions to nitrogen.
- Spectroscopic data such as ^13C NMR confirm the structural integrity of the product, showing characteristic signals for carbonyl, Boc tert-butyl, and bromomethyl carbons.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the oxo group can yield hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido derivatives, amine derivatives, and thioether derivatives.
Oxidation Reactions: Products include oxo derivatives.
Reduction Reactions: Products include hydroxyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the development of pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity and selectivity towards specific targets.
- Enzyme Inhibition : Research has indicated that tert-butyl 2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate can act as an inhibitor for various enzymes. For instance, it has been explored for its potential to inhibit arginase, an enzyme involved in the urea cycle, which is crucial for nitrogen metabolism. Compounds derived from this structure have shown promising IC50 values against human arginase isoforms .
Synthesis of Complex Molecules
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the formation of diverse derivatives.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds with diverse functionalities. |
| Coupling Reactions | It can be used in coupling reactions to form carbon-carbon bonds, essential for constructing larger molecular frameworks. |
Biological Research
In biological studies, this compound is employed to investigate metabolic pathways and enzyme interactions involving halogenated substrates. The incorporation of bromine can significantly alter the physicochemical properties of the molecule, impacting its interaction with biological targets.
Agrochemicals
The compound's structural features are also exploited in the development of agrochemicals. Its ability to modify biological pathways makes it a candidate for creating herbicides and pesticides that target specific biochemical processes in plants or pests.
Case Study 1: Inhibition of Arginase
A study focused on the synthesis of inhibitors targeting human arginases demonstrated that derivatives of this compound exhibited significant inhibitory activity. The synthesized compounds were evaluated for their potency and selectivity, revealing IC50 values below 500 nM for some derivatives .
Case Study 2: Synthesis of Antitubercular Agents
Research aimed at developing novel antitubercular agents utilized this compound as a precursor in synthesizing inhibitors targeting polyketide synthase enzymes essential for Mycobacterium tuberculosis survival. The synthesized compounds showed promising activity against resistant strains of tuberculosis .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The oxo group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Key Differentiators
Reactivity Profile: The bromomethyl group in the target compound enables alkylation or cross-coupling reactions, unlike fluorinated analogs (e.g., PB90918, PB05167), which are less reactive due to the stability of C-F bonds .
Physicochemical Properties :
- Fluorinated derivatives (e.g., PB05167, PB06282) exhibit increased lipophilicity (logP) and metabolic stability, advantageous in drug design. In contrast, the target compound’s bromine and keto group reduce logP but improve solubility in polar solvents .
- The Boc group in the target compound provides steric protection of the pyrrolidine nitrogen, a feature absent in unprotected analogs like PB06282.
Synthetic Applications :
- The target compound is preferred for constructing macrocyclic peptides (as seen in ), where bromine acts as a leaving group for cyclization. Fluorinated analogs are more suited for stable, bioactive conformations in drug candidates .
Biological Activity
tert-Butyl 2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative known for its diverse biological activities. This compound serves as a valuable building block in organic synthesis and has implications in medicinal chemistry due to its ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈BrN₁O₃, with a molecular weight of approximately 300.14 g/mol. The presence of the bromomethyl group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules.
The mechanism of action of this compound involves several key processes:
- Covalent Bond Formation : The bromomethyl group can react with nucleophilic sites on proteins and enzymes, leading to stable covalent modifications that can inhibit or activate enzymatic functions.
- Influence on Cellular Signaling : By modifying key signaling proteins, this compound can alter gene expression and cellular metabolism, impacting various cellular processes.
Biochemical Pathways
Research indicates that pyrrolidine derivatives like this compound may interact with multiple biochemical pathways. These interactions can lead to significant effects at both the molecular and cellular levels:
- Enzyme Interaction : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially altering metabolic flux and affecting overall cellular function.
- Transport and Distribution : Within cells, this compound interacts with transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments.
In Vitro Studies
In laboratory settings, various studies have evaluated the biological activity of this compound:
In Vivo Studies
Animal model studies have further elucidated the compound's effects:
- Dosage Effects : Research indicates that higher doses lead to more pronounced biological effects, while lower doses may have minimal impact.
- Metabolic Pathways : The compound's interaction with metabolic enzymes suggests potential applications in metabolic disorders or cancer therapy.
Case Studies
- Induction of Apoptosis : A study involving hepatocellular carcinoma cell lines demonstrated that this compound could induce apoptosis, highlighting its potential as an anticancer agent .
- Antiviral Activity : Preliminary findings suggest that similar pyrrolidine derivatives exhibit antiviral properties, indicating a broader therapeutic potential for this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
